The compound "2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride" (PMCS-Cl) is a derivative of sulfonyl chloride, a group known for its reactivity and utility in various chemical reactions. Sulfonyl chlorides are commonly used as intermediates in the synthesis of sulfonamide compounds, which have significant applications in pharmaceuticals and other fields. The reactivity of sulfonyl chlorides with different nucleophiles allows for the creation of a wide array of derivatives with potential biological activities.
In the pharmaceutical field, PMCS-Cl derivatives have shown promise as anti-HIV agents. The study of aryl pyrrolyl and aryl indolyl sulfones has revealed that certain derivatives possess potent anti-HIV-1 activity, with some compounds exhibiting EC50 values in the sub-micromolar range. These compounds were found to be active against both wild-type and AZT-resistant strains of HIV-1, though not against HIV-2. The mechanism of action involves the inhibition of the HIV-1 recombinant reverse transcriptase enzyme, with some derivatives also showing selectivity by being less active against enzymes from nevirapine- and TIBO-resistant strains1.
In biotechnology and biochemistry, PMCS-Cl derivatives have been utilized for the activation of hydroxylic materials, such as agarose. This activation process allows for the covalent coupling of affinity ligands, enzymes, and cells, creating stable matrices for various applications. The activated agarose can react with amines and thiols, making it an excellent agent for immobilization purposes2.
In cellular and molecular biology, derivatives of PMCS-Cl have been used to enhance the transport of divalent anions across the human red blood cell membrane. For example, the dansyl chloride derivative PENS-Cl has been shown to increase sulfate transport when used in conjunction with the potentiating agent APMB. This enhancement is sensitive to anion-transport inhibitors, indicating a specific interaction with membrane components. Unlike dansyl chloride, PENS-Cl does not increase cation leakage, suggesting a more targeted effect on sulfate transport3.
The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride typically involves the reaction of 2,2,5,7,8-pentamethylchroman-6-ol with a sulfonyl chloride in the presence of a base. The reaction conditions are critical for optimizing yield and purity.
The molecular structure of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride features a chroman core with five methyl groups at positions 2, 2, 5, 7, and 8. The sulfonyl chloride functional group is located at position 6.
2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride participates in several types of chemical reactions:
The primary target for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is the androgen receptor.
The compound modulates androgen receptor signaling pathways which can lead to anti-cancer effects against prostate cancer cell lines.
The modulation of androgen receptor activity affects downstream signaling pathways involved in cell proliferation and survival.
The efficacy of this compound can be influenced by environmental conditions such as pH and temperature. It can hydrolyze rapidly in air producing toxic gases .
Classified as a skin corrosive according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitating careful handling .
This comprehensive overview highlights the significance of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in both research and industrial applications while detailing its synthesis methods and chemical properties.
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride emerged in the late 1980s as a specialized reagent designed to address critical limitations in arginine side-chain protection during solid-phase peptide synthesis. Prior to its development, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was widely used for arginine protection but proved difficult to remove cleanly using trifluoroacetic acid, leading to incomplete deprotection and peptide chain termination [10]. This limitation impeded the synthesis of long or complex peptides, particularly those containing multiple arginine residues.
Ramage and Green pioneered Pmc-Cl in 1988 as an acid-labile alternative specifically engineered for efficient cleavage under standard trifluoroacetic acid conditions [4] [10]. Its chroman-based structure incorporated strategic methyl substitutions that enhanced its hydrolytic stability during repetitive synthesis cycles while maintaining controlled acid lability. This innovation aligned with the broader shift toward 9-fluorenylmethoxycarbonyl/tert-butyl strategies, which demanded side-chain protecting groups compatible with trifluoroacetic acid deprotection [4]. The reagent rapidly gained adoption following its successful application in syntheses of biologically active peptides, including the landmark 1992 total synthesis of amyloid beta (Aβ1–42), where it enabled precise arginine protection without chain degradation [9].
Pmc-Cl (molecular formula: C₁₄H₁₉ClO₃S; molecular weight: 302.82 g/mol) features a chroman heterocyclic core decorated with five methyl groups and a reactive sulfonyl chloride moiety. The systematic chemical name is 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride [1] [3]. Its crystalline powder form exhibits a melting point of 77–82°C and requires storage at –20°C under inert conditions to prevent hydrolysis [1] [5]. The sulfonyl chloride group (–SO₂Cl) is electrophilic, enabling direct acylation of the guanidino group of arginine.
The pentamethylchroman scaffold confers three key functional advantages:
Table 1: Physicochemical Properties of Pmc-Cl
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₉ClO₃S |
CAS Registry Number | 112160-39-1 |
Appearance | White to off-white crystalline powder |
Melting Point | 77–82°C |
Storage Conditions | –20°C, inert atmosphere, desiccated |
Solubility | Dichloromethane, dimethylformamide, acetonitrile |
Pmc-Cl serves almost exclusively to introduce the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group onto the guanidine nitrogen (Nᵍ) of arginine during solid-phase peptide synthesis [1] [3] [5]. Its applications center on three critical domains:
In 9-fluorenylmethoxycarbonyl/tert-butyl strategies, Pmc provides orthogonal deprotection kinetics relative to other acid-labile groups. While tert-butyl esters (aspartic acid/glutamic acid) and tert-butyl ethers (serine/tyrosine) require 1–2 hours in trifluoroacetic acid, Pmc cleavage occurs within 30 minutes under standard trifluoroacetic acid cocktails (e.g., trifluoroacetic acid/thioanisole/ethanedithiol) [4] [10]. This temporal differentiation minimizes side reactions such as aspartimide formation or tert-butylation of tryptophan. Pmc’s efficiency surpasses earlier sulfonyl protectants like methoxytrimethylbenzenesulfonyl, which exhibited sluggish trifluoroacetic acid cleavage and required harsh reagents like trimethylsilyl bromide [10].
Pmc protection has enabled breakthroughs in synthesizing peptides with high arginine content or complex architectures:
Table 2: Pmc-Cl in Representative Peptide Syntheses
Peptide Target | Role of Pmc | Synthetic Outcome |
---|---|---|
Aβ1–42 (Alzheimer’s) | Nᵍ-protection for Arg5 | Successful 42-mer assembly; >95% purity by HPLC [9] |
Magainin (Antimicrobial) | Arg protection in TFA-labile strategy | Cleavage complete in 1 hr with TMSOTf/TFA [10] |
Glucose-dependent insulinotropic polypeptide | Prevention of arginine side reactions | High-yield synthesis of 42-aa peptide |
Pmc remains preferred over structurally similar groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl due to its optimized acid lability profile. However, its sensitivity to oxidizing agents necessitates careful handling. Modern derivatives with improved solubility (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) have gained prominence in industrial settings, though Pmc-Cl retains utility in research-scale synthesis for peptides requiring precise deprotection kinetics [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7